Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 198835-18-6
VCID: VC11656676
InChI: InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13-/m0/s1
SMILES: C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS No.: 198835-18-6

Cat. No.: VC11656676

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate - 198835-18-6

Specification

CAS No. 198835-18-6
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name benzyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13-/m0/s1
Standard InChI Key RSMKUMJCVWVRAZ-XQQFMLRXSA-N
Isomeric SMILES C1[C@H]2C[C@@H]([C@@H]1N(C2)C(=O)OCC3=CC=CC=C3)O
SMILES C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O
Canonical SMILES C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a bicyclo[2.2.1]heptane system, a seven-membered ring fused with a five-membered ring, incorporating a nitrogen atom at position 2. The stereochemistry—(1S,4R,6S)—dictates its three-dimensional conformation, critical for interactions with biological targets. Key functional groups include:

  • A hydroxyl (-OH) group at position 6, enhancing hydrophilicity and hydrogen-bonding potential.

  • A benzyl carboxylate ester at position 2, contributing to lipophilicity and metabolic stability.

The isomeric SMILES notation, C1[C@H]2C[C@@H]([C@@H]1N(C2)C(=O)OCC3=CC=CC=C3)O\text{C1[C@H]2C[C@@H]([C@@H]1N(C2)C(=O)OCC3=CC=CC=C3)O}, explicitly defines its stereochemical configuration.

Physicochemical Characteristics

While experimental data on melting and boiling points remain unreported, the compound’s molecular weight (247.29 g/mol) and polar functional groups suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The benzyl ester moiety likely enhances membrane permeability, a desirable trait for CNS-targeting therapeutics.

Synthesis and Stereochemical Control

Asymmetric Hydroformylation

A patent by EP2576553A2 details a rhodium-catalyzed asymmetric hydroformylation method for synthesizing related azabicycloheptane derivatives. Key steps include:

  • Catalyst System: Rhodium complexes with chiral ligands (e.g., (S,S)-Kelliphite) under 4.5 bar CO:H2_2 pressure at 50°C.

  • Substrate: (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, yielding aldehydes with >95% enantiomeric excess.

  • Post-Functionalization: Reduction of aldehydes to hydroxymethyl groups using sodium borohydride, followed by benzyl esterification.

This method emphasizes the critical role of catalyst stereoselectivity in achieving the desired (1S,4R,6S) configuration .

Alternative Routes

  • Methanolysis: Conversion of tert-butyl esters to methyl carboxylates under basic conditions, as demonstrated in the synthesis of derivative (1R,3R,4R)-methyl 3-((tert-butoxycarbonyl)amino)-4-formylcyclopentanecarboxylate .

  • Reductive Amination: Reaction of aldehydes with amines to form intermediates like (1R,4R,6S)-tert-butyl 6-(((4-methoxyphenyl)amino)methyl)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate .

SupplierPurityStock QuantityPrice Range (USD)
AChemBlock97.0%100 mg – 5 g$200–$1,500
CP Lab Safety95.0%250 mg – 10 g$180–$1,200
Alchimica96.5%500 mg – 2 g$250–$950

Data compiled from vendor specifications .

Derivatives and Structural Analogues

tert-Butyl Esters

Derivatives like (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate demonstrate enhanced metabolic stability, making them preferable for in vivo studies .

Aldehyde Intermediates

Aldehydes such as (1R,4R,5R)-3-oxo-2-azabicyclo[2.2.1]heptane-5-carbaldehyde serve as precursors for reductive amination, enabling diversification of the amine side chain .

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